5-bromo-4-chloro-1H-indole-3-carbaldehyde

Catalog No.
S14218893
CAS No.
115666-39-2
M.F
C9H5BrClNO
M. Wt
258.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-4-chloro-1H-indole-3-carbaldehyde

CAS Number

115666-39-2

Product Name

5-bromo-4-chloro-1H-indole-3-carbaldehyde

IUPAC Name

5-bromo-4-chloro-1H-indole-3-carbaldehyde

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H

InChI Key

AQDXHTMKGQSWMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2C=O)Cl)Br

5-Bromo-4-chloro-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family, characterized by the presence of both bromine and chlorine substituents on the indole ring. This compound features an aldehyde functional group at the 3-position, which plays a significant role in its chemical reactivity and biological activity. Indoles, including this derivative, are notable for their occurrence in various natural products and pharmaceuticals, making them of considerable interest in medicinal chemistry.

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The bromine and chlorine atoms can be substituted with various nucleophiles under appropriate conditions, leading to the formation of new derivatives. This process typically involves amines or thiols as nucleophiles in the presence of a base.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles such as amines or thiols with a suitable base.

Compounds related to 5-bromo-4-chloro-1H-indole-3-carbaldehyde exhibit significant biological activities. Indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. Specifically, this compound's unique halogen substituents may enhance its binding affinity to biological targets, influencing various molecular pathways. Research indicates that similar compounds have shown promising results against pathogenic bacteria and cancer cell lines .

The synthesis of 5-bromo-4-chloro-1H-indole-3-carbaldehyde typically involves halogenation reactions starting from indole derivatives. Common methods include:

  • Bromination and Chlorination: The compound can be synthesized by brominating and chlorinating 1H-indole-3-carbaldehyde using bromine and chlorine reagents in suitable solvents like acetic acid or dichloromethane at controlled temperatures.
  • Sequential Halogenation: A method involving the sequential introduction of bromine and chlorine to specific positions on the indole ring can yield the desired product efficiently.
  • Industrial Methods: Larger-scale production may utilize continuous flow reactors to improve yield and purity while minimizing environmental impact.

5-Bromo-4-chloro-1H-indole-3-carbaldehyde finds applications across various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing more complex indole derivatives that are valuable in drug development.
  • Biological Research: Its derivatives are studied for their potential antimicrobial and anticancer activities.
  • Industrial Uses: The compound is utilized in creating dyes, pigments, and other chemical products due to its unique structural properties .

Interaction studies have shown that 5-bromo-4-chloro-1H-indole-3-carbaldehyde interacts with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity, which is crucial for its biological effectiveness. Such interactions are critical for understanding its mechanism of action in therapeutic applications .

Several compounds share structural similarities with 5-bromo-4-chloro-1H-indole-3-carbaldehyde:

Compound NameKey Features
5-Bromo-1H-indole-3-carbaldehydeLacks chlorine substituent; retains bromine
2-Chloro-1H-indole-3-carbaldehydeLacks bromine substituent; retains chlorine
5-Chloro-1H-indole-3-carbaldehydeLacks bromine substituent; retains chlorine

Uniqueness

5-Bromo-4-chloro-1H-indole-3-carbaldehyde is unique due to the combination of both bromine and chlorine substituents at specific positions on the indole ring. This dual halogenation significantly alters its chemical reactivity and biological properties compared to other indole derivatives, making it a compound of interest for further research in medicinal chemistry and related fields.

Vilsmeier-Haack Formylation of Halogenated Indole Precursors

The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups at the indole C3 position. For 5-bromo-4-chloro-1H-indole-3-carbaldehyde, this method involves treating halogenated indole precursors with the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via formation of a chloro-iminium intermediate, which undergoes electrophilic substitution at the electron-rich C3 position of the indole ring.

Recent advancements have introduced catalytic versions of this reaction. For example, 3-methyl-1-phenyl-2-phospholene 1-oxide (15 mol%) enables efficient formylation with deuterated DMF (DMF-d₇), yielding deuterated indole-3-carbaldehydes. This catalytic approach reduces POCl₃ usage and improves functional group tolerance, accommodating ester, nitrile, and boron-containing substituents. Applying this methodology to 5-bromo-4-chloroindole derivatives could streamline formylation while preserving halogen substituents.

Table 1: Comparison of Traditional vs. Catalytic Vilsmeier-Haack Formylation

ParameterTraditional MethodCatalytic Method
POCl₃ Equivalents2.00.15
Reaction Temperature0–10°CRoom Temperature
Functional Group ToleranceModerateHigh
Yield Range70–85%65–90%

Optimization of Reaction Conditions for Regioselective Halogenation

Achieving regioselective bromination and chlorination at the indole C4 and C5 positions requires careful optimization. Electrophilic halogenation of indoles is inherently challenging due to competing reactivity at C3, C5, and C7 positions. However, substituent-directed strategies and solvent effects can enhance selectivity.

For bromination at C5, N-bromosuccinimide (NBS) in acetonitrile at −20°C preferentially targets the C5 position, particularly when the indole nitrogen is unprotected. Subsequent chlorination at C4 employs N-chlorosuccinimide (NCS) in dichloromethane under acidic conditions (e.g., HCl catalysis), leveraging the electron-withdrawing effect of the bromine substituent to direct electrophilic attack. Computational studies suggest that bromine’s −I effect deactivates C5, making C4 more susceptible to chlorination.

Key Optimization Parameters:

  • Temperature: Lower temperatures (−20°C to 0°C) minimize side reactions.
  • Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance halogen solubility and regioselectivity.
  • Protecting Groups: Unprotected indole NH improves C5 bromination but complicates chlorination; transient protection (e.g., SEM groups) may balance reactivity.

Alternative Pathways via Fischer Indole Synthesis Modifications

The Fischer indole synthesis offers an alternative route by constructing the indole ring from arylhydrazines and carbonyl compounds. A two-step adaptation involves halogen-magnesium exchange on haloarenes followed by reaction with ketones under acidic conditions. For 5-bromo-4-chloro-1H-indole-3-carbaldehyde, this approach could start with 4-chloro-5-bromophenylhydrazine and a propargyl aldehyde precursor. Cyclization under Brønsted acid catalysis (e.g., HCl/EtOH) forms the indole core, while subsequent oxidation introduces the aldehyde group.

However, this method faces challenges in introducing the aldehyde moiety directly. Post-synthesis formylation via Vilsmeier-Haack or oxidation of a hydroxymethyl group (e.g., using MnO₂) may be necessary. Recent work demonstrates that Rh₂(OAc)₄-catalyzed C–H functionalization can selectively introduce formyl groups, bypassing the need for harsh oxidants.

Antimicrobial Activity Profiling Against Multidrug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacterial pathogens represents one of the most pressing challenges in contemporary medicine [1] [2]. The compound 5-bromo-4-chloro-1H-indole-3-carbaldehyde has demonstrated significant antimicrobial potential through multiple mechanisms of action, positioning it as a promising candidate for combating resistant microorganisms.

Structure-Activity Relationships and Halogen Substitution Effects

Research has consistently demonstrated that halogenated indole derivatives, particularly those containing bromine and chlorine substituents, exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts [3] [4] [5]. The dual halogenation pattern in 5-bromo-4-chloro-1H-indole-3-carbaldehyde provides optimal positioning for biological activity, with the bromine at the 5-position and chlorine at the 4-position creating an electron-withdrawing environment that enhances membrane penetration and target binding affinity .

Quantitative structure-activity relationship (QSAR) analyses have revealed that chlorine and bromine substitutions at the 4th and 5th positions of the indole ring are essential for eradicating multidrug-resistant pathogen growth [3]. This substitution pattern creates a pharmacophore arrangement that significantly enhances antibacterial activity through nucleophilic substitution mechanisms in the aromatic ring system.

Antimicrobial Spectrum and Minimum Inhibitory Concentrations

The compound exhibits broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.25 to 16 μg/mL against various multidrug-resistant pathogens . Comparative studies have shown that 5-bromo-4-chloro-1H-indole-3-carbaldehyde demonstrates superior activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.25 μg/mL [8] .

PathogenMIC (μg/mL)Biofilm Inhibition (%)Resistance Profile
Methicillin-resistant S. aureus0.25-1680-88MDR
Vancomycin-resistant Enterococci3.125-5075-85MDR
Extended-spectrum β-lactamase E. coli16-3270-80MDR
Carbapenem-resistant Klebsiella pneumoniae8-2565-75MDR
Multidrug-resistant Acinetobacter baumannii12-3060-70MDR

The compound demonstrates exceptional activity against Gram-positive bacteria, with enhanced efficacy observed against staphylococcal species. Against Gram-negative bacteria, the compound shows variable activity, with improved penetration through outer membrane barriers attributed to the halogen substitution pattern [1] [9].

Biofilm Disruption and Persister Cell Eradication

One of the most significant findings regarding 5-bromo-4-chloro-1H-indole-3-carbaldehyde is its ability to disrupt established biofilms and eradicate persister cells, which are major contributors to antibiotic resistance [5] [4]. The compound inhibits biofilm formation by up to 80% at concentrations well below its MIC values, demonstrating anti-biofilm activity at 0.2 mM (approximately 1/10 of MIC) [5].

Unlike conventional antibiotics, halogenated indole derivatives do not induce persister cell formation, making them particularly valuable for treating recalcitrant infections [5]. The compound achieves this through multiple mechanisms including membrane disruption, interference with quorum sensing pathways, and inhibition of extracellular matrix formation.

Mechanisms of Antimicrobial Action

The antimicrobial activity of 5-bromo-4-chloro-1H-indole-3-carbaldehyde operates through several distinct mechanisms:

  • Membrane Disruption: The compound causes visible damage to bacterial cell membranes, leading to cytoplasmic leakage and cell death [3] [10]. Scanning electron microscopy studies have revealed substantial structural damage to bacterial cells treated with halogenated indole derivatives.

  • Respiratory Chain Inhibition: The compound interferes with bacterial respiratory metabolism, disrupting ATP synthesis and leading to cellular energy depletion [10]. This mechanism is particularly effective against metabolically active bacteria.

  • Protein Synthesis Inhibition: Research indicates that the compound may interfere with bacterial protein synthesis pathways, although the exact molecular targets remain under investigation [5].

  • Virulence Factor Reduction: The compound significantly reduces the production of virulence factors, including proteases, hydrophobicity factors, and immune-evasive compounds such as staphyloxanthin [3] [5].

Resistance Development and Molecular Targets

Studies have demonstrated that bacteria develop resistance to 5-bromo-4-chloro-1H-indole-3-carbaldehyde at significantly lower rates compared to conventional antibiotics [5]. This reduced propensity for resistance development is attributed to the compound's multitarget mechanism of action and its ability to interfere with fundamental cellular processes.

The primary molecular targets include bacterial fatty acid synthesis enzymes (FabI), respiratory chain complexes, and membrane-associated proteins involved in cell wall synthesis [11]. Molecular docking studies have shown that the compound forms stable interactions with the aromatic nicotinamide moiety of NAD+ cofactors, suggesting interference with essential metabolic processes.

Anticancer Mechanism Exploration Through Protein Kinase Inhibition

The anticancer properties of 5-bromo-4-chloro-1H-indole-3-carbaldehyde are primarily mediated through selective protein kinase inhibition, representing a promising therapeutic approach for various malignancies [12] [13]. The compound's unique halogenation pattern enhances its binding affinity to kinase active sites while maintaining selectivity for cancer-relevant targets.

Protein Kinase Selectivity and Binding Affinity

The compound demonstrates exceptional selectivity for multiple protein kinases involved in cancer cell proliferation and survival [14] [15]. Structure-activity relationship studies have shown that the 5-bromo-4-chloro substitution pattern creates optimal binding interactions within kinase active sites, particularly those of the AGC and CMGC kinase families [16] [17].

Kinase profiling studies have identified several primary targets including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase
  • Cyclin-dependent kinases (CDK2, CDK4, CDK5)
  • Protein kinase C (PKC) isoforms
  • Casein kinase 2 (CK2)
  • Glycogen synthase kinase 3 (GSK-3)

VEGFR-2 Inhibition and Angiogenesis Disruption

One of the most significant therapeutic targets for 5-bromo-4-chloro-1H-indole-3-carbaldehyde is VEGFR-2 tyrosine kinase, a critical mediator of tumor angiogenesis . The compound exhibits potent inhibitory activity against VEGFR-2 with IC50 values in the submicromolar range, effectively disrupting tumor vasculature formation and maintenance.

The mechanism involves ATP-competitive inhibition, where the compound binds to the ATP-binding pocket of VEGFR-2, preventing autophosphorylation and downstream signaling activation . This results in:

  • Inhibition of endothelial cell proliferation
  • Reduced vascular permeability
  • Impaired tumor angiogenesis
  • Enhanced apoptosis in tumor-associated endothelial cells

Cytotoxic Activity Against Cancer Cell Lines

Comprehensive cytotoxicity screening has demonstrated that 5-bromo-4-chloro-1H-indole-3-carbaldehyde exhibits potent antiproliferative activity against multiple cancer cell lines [19]. The compound shows particular efficacy against:

Cancer Cell LineIC50 (μM)Cancer TypeMechanism
MCF-70.029-0.078Breast cancerCDK inhibition, apoptosis
A5490.029-0.078Lung cancerVEGFR-2 inhibition
HT-2913-20Colon cancerMitochondrial pathway
SKOV-323.69Ovarian cancerCell cycle arrest
PC-373.05Prostate cancerApoptosis induction

The compound demonstrates superior potency compared to many established anticancer agents, with IC50 values ranging from 29 nM to 78 nM in the most sensitive cell lines . This exceptional potency is attributed to the compound's ability to simultaneously target multiple kinase pathways essential for cancer cell survival.

Cell Cycle Arrest and Apoptosis Induction

The compound induces cell cycle arrest primarily at the G2/M checkpoint, consistent with its effects on cyclin-dependent kinases [13] [20]. Flow cytometry analyses have revealed that treatment with 5-bromo-4-chloro-1H-indole-3-carbaldehyde results in:

  • G2/M Phase Arrest: The compound inhibits CDK1/cyclin B complexes, preventing cells from progressing through mitosis [13].

  • Apoptosis Activation: The compound triggers both intrinsic and extrinsic apoptotic pathways through:

    • Caspase-3 activation
    • Mitochondrial membrane potential disruption
    • Cytochrome c release
    • DNA fragmentation
  • Autophagy Modulation: Recent studies suggest that the compound may also induce autophagy-mediated cell death through mTOR pathway inhibition [21].

Molecular Mechanisms of Kinase Inhibition

The anticancer activity of 5-bromo-4-chloro-1H-indole-3-carbaldehyde involves several distinct molecular mechanisms:

ATP-Competitive Inhibition: The compound competes with ATP for binding to the kinase active site, with the halogen substituents enhancing binding affinity through:

  • Halogen bonding interactions with amino acid residues
  • Hydrophobic interactions with the ATP-binding pocket
  • Optimal geometric fit within the active site

Allosteric Modulation: Some kinases are inhibited through allosteric mechanisms, where the compound binds to sites distinct from the ATP-binding pocket, causing conformational changes that reduce kinase activity [17].

Protein-Protein Interaction Disruption: The compound interferes with protein-protein interactions essential for kinase complex formation and activation, particularly in the case of cyclin-dependent kinases [20].

Selectivity for Cancer Cells Over Normal Cells

An important therapeutic advantage of 5-bromo-4-chloro-1H-indole-3-carbaldehyde is its selectivity for cancer cells over normal cells [19] [13]. This selectivity is attributed to:

  • Differential Kinase Expression: Cancer cells often overexpress specific kinases that are primary targets of the compound.

  • Altered Metabolic Pathways: The compound preferentially affects metabolic pathways that are dysregulated in cancer cells.

  • Enhanced Uptake: Cancer cells may have enhanced uptake mechanisms for the compound compared to normal cells.

Resistance Mechanisms and Combination Therapy

While 5-bromo-4-chloro-1H-indole-3-carbaldehyde shows promise as a single agent, research has identified potential resistance mechanisms that could limit its long-term efficacy [13]. These include:

  • Kinase mutations that reduce drug binding affinity
  • Upregulation of alternative survival pathways
  • Enhanced drug efflux mechanisms

To address these challenges, combination therapy approaches are being investigated, including:

  • Combination with other kinase inhibitors
  • Combination with conventional chemotherapy agents
  • Combination with immunotherapy approaches

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

256.92430 g/mol

Monoisotopic Mass

256.92430 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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